molecular formula C30H33Cl4N3O4 B1682124 Valategrast hydrochloride CAS No. 828271-96-1

Valategrast hydrochloride

Cat. No.: B1682124
CAS No.: 828271-96-1
M. Wt: 641.4 g/mol
InChI Key: CNNHYZRRGXZIIA-UHFFFAOYSA-N
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Description

Valategrast hydrochloride is a synthetic peptide that acts as an antagonist to integrins α4β1 and α4β7. It was initially developed by F. Hoffmann-La Roche Ltd. for potential therapeutic applications in immune system diseases, respiratory diseases, and nervous system diseases .

Chemical Reactions Analysis

Valategrast hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It is used as a tool compound to study integrin interactions and signaling pathways.

    Biology: It is used to investigate the role of integrins in cell adhesion, migration, and immune responses.

    Medicine: It has been explored for the treatment of diseases such as asthma, multiple sclerosis, and inflammatory bowel diseases.

Mechanism of Action

Valategrast hydrochloride exerts its effects by antagonizing integrins α4β1 and α4β7. These integrins are heterodimeric cell surface receptors expressed on most leukocytes. By blocking the interaction between integrins and their ligands, this compound inhibits leukocyte adhesion and migration, thereby reducing inflammation and immune cell infiltration .

Comparison with Similar Compounds

Valategrast hydrochloride is unique in its dual antagonistic activity against integrins α4β1 and α4β7. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity and therapeutic applications.

Properties

CAS No.

828271-96-1

Molecular Formula

C30H33Cl4N3O4

Molecular Weight

641.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride

InChI

InChI=1S/C30H32Cl3N3O4.ClH/c1-4-36(5-2)16-17-40-30(39)25(35-28(37)26-19(3)8-6-9-22(26)31)18-20-12-14-21(15-13-20)34-29(38)27-23(32)10-7-11-24(27)33;/h6-15,25H,4-5,16-18H2,1-3H3,(H,34,38)(H,35,37);1H

InChI Key

CNNHYZRRGXZIIA-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)CCOC(=O)[C@H](CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C.Cl

SMILES

CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C.Cl

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

R-411;  RO-0272441;  RO-27-2441;  R411;  RO0272441;  RO27244;  R 411;  RO 0272441;  RO 27 2441

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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